![molecular formula C10H13N3S B1468403 4-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine CAS No. 1250918-47-8](/img/structure/B1468403.png)
4-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine
Übersicht
Beschreibung
The compound “4-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine” is a complex organic molecule that contains a pyrazole ring and a thiophene ring. Pyrazoles are a class of organic compounds with a five-membered aromatic ring with three carbon atoms, two nitrogen atoms, and two double bonds. Thiophenes are a type of aromatic organic compound similar to benzene but with a sulfur atom replacing one of the carbon atoms in the ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring and the thiophene ring in separate reactions, followed by their connection via an ethyl linker. The exact methods would depend on the specific reactants and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and thiophene rings, along with the ethyl linker and the methyl group attached to the pyrazole ring. The exact structure would need to be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrazole and thiophene rings. Both of these rings are aromatic and thus relatively stable, but they can participate in various reactions under the right conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen atoms in the pyrazole ring and the sulfur atom in the thiophene ring could affect its polarity and solubility .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Thiophene derivatives, such as 4-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine, are known to be effective corrosion inhibitors . They can form a protective layer on metal surfaces, preventing or slowing down the corrosion process. This application is particularly valuable in industrial settings where metals are exposed to corrosive environments.
Organic Semiconductors
The compound’s thiophene moiety plays a significant role in the development of organic semiconductors . These materials are used in electronic devices due to their ability to conduct electricity under certain conditions. They offer advantages over traditional semiconductors, such as flexibility and the potential for lower production costs.
Organic Field-Effect Transistors (OFETs)
Thiophene-based molecules are integral in creating OFETs . OFETs are a type of field-effect transistor that uses an organic semiconductor in its channel. They are used in various electronic applications, including display technologies and electronic paper.
Organic Light-Emitting Diodes (OLEDs)
The compound under study can contribute to the fabrication of OLEDs . OLEDs are used in display and lighting technologies and are known for their bright colors and deep blacks. The thiophene derivatives can be part of the emissive layer in OLEDs, emitting light in response to an electric current.
Pharmacological Properties
Thiophene derivatives exhibit a range of pharmacological properties. They have been studied for their potential anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic effects . This makes them valuable in the development of new medications and therapies.
Synthesis of Aminothiophene Derivatives
The compound can be used in the Gewald reaction, which is a condensation reaction that produces aminothiophene derivatives . These derivatives are important in various chemical syntheses and have potential applications in medicinal chemistry.
Antimicrobial Agents
Research has shown that thiophene derivatives can be potent antimicrobial agents . They can be designed and synthesized to target specific microbial strains, offering a pathway to develop new antibiotics and antifungal medications.
Photochromism Studies
Thiophene derivatives are also used in photochromism studies . Photochromism is the reversible transformation of a chemical species between two forms by the absorption of light, where the two forms have different absorption spectra. This property is utilized in developing smart materials and coatings that respond to light stimuli.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-methyl-2-(1-thiophen-3-ylethyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c1-7-5-12-13(10(7)11)8(2)9-3-4-14-6-9/h3-6,8H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIDZNXGFKMKLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C(C)C2=CSC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[5-Bromo-2-(methylsulfanyl)phenyl]methanamine hydrochloride](/img/structure/B1468320.png)
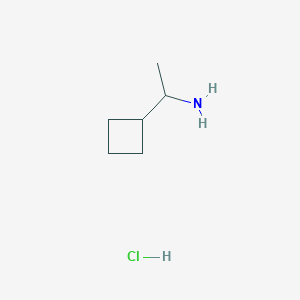
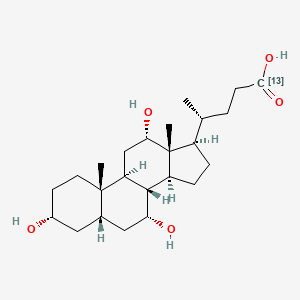

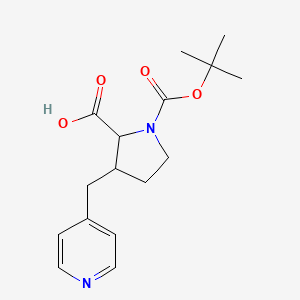


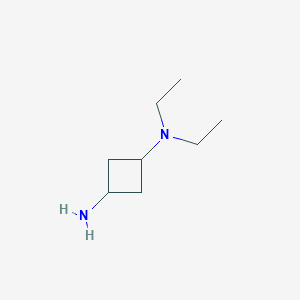
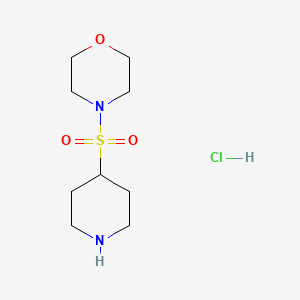

![4-{1H-imidazo[4,5-b]pyridin-1-yl}piperidine hydrochloride](/img/structure/B1468336.png)
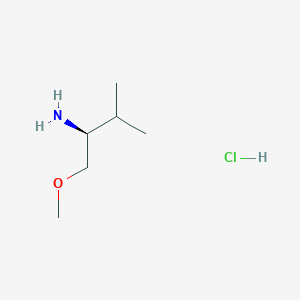
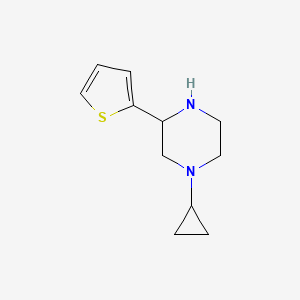
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-methyl-N-phenyl-4-pyrimidinamine](/img/structure/B1468341.png)